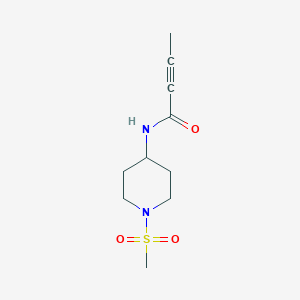
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide is a versatile chemical compound with a unique structure that offers diverse applications in various fields such as pharmaceutical synthesis, catalysis, and materials science. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a but-2-ynamide moiety.
Mechanism of Action
Target of Action
A related compound, n-phenyl-n-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), is known to act on opioid receptors . It’s plausible that N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may have similar targets due to structural similarities.
Mode of Action
It’s known that compounds with similar structures, such as acrylfentanyl, interact with their targets (opioid receptors) by mimicking the action of endogenous opioids, leading to analgesic effects .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain, leading to analgesia and feelings of euphoria .
Pharmacokinetics
Similar compounds are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Opioids generally decrease the perception of pain at the cellular level by reducing the activity of pain-sensing neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with but-2-ynoic acid or its derivatives under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide: Unique due to the presence of both a methanesulfonyl group and a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a but-2-ynamide moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-2-ynamide moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-10(13)11-9-5-7-12(8-6-9)16(2,14)15/h9H,5-8H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZOJLPYNLWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














